2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile
Description
2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile is a macrocyclic ligand derived from 1,4,7,10-tetraazacyclododecane (cyclen). Its structure features three cyanomethyl (–CH₂CN) groups at positions 4, 7, and 10 of the cyclen ring, with an additional acetonitrile (–CH₂CN) substituent at position 1. This substitution pattern distinguishes it from other cyclen derivatives, which typically employ carboxymethyl, acetamide, or tert-butyl-protected carboxylate groups. However, its specific applications remain less documented compared to well-studied analogs like DOTA or DOTAGA.
Properties
CAS No. |
144003-26-9 |
|---|---|
Molecular Formula |
C16H24N8 |
Molecular Weight |
328.42 g/mol |
IUPAC Name |
2-[4,7,10-tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile |
InChI |
InChI=1S/C16H24N8/c17-1-5-21-9-11-22(6-2-18)13-15-24(8-4-20)16-14-23(7-3-19)12-10-21/h5-16H2 |
InChI Key |
GCADYWACTRNALY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC#N)CC#N)CC#N)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Stirring without solvent at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the cyanomethyl groups to other functional groups.
Reduction: Reduction of the nitrile groups to amines.
Substitution: Replacement of the cyanomethyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between the target compound and related cyclen derivatives:
*Calculated based on molecular formula.
Key Research Findings
Metal Chelation and Stability
- Target Compound: The cyanomethyl groups act as strong electron-withdrawing ligands, which may enhance thermodynamic stability for transition metals.
- DOTA : Forms highly stable complexes with Gd³⁺ (e.g., Gadoterate, MW 753.9 g/mol ), used clinically in MRI due to slow water-exchange kinetics and high relaxivity .
- DOTAGA : Chelates lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy (e.g., PLUVICTO® for prostate cancer ). Its pentanedioic acid side chain improves tumor retention .
Solubility and Biodistribution
- DOTA(OtBu) : The tert-butyl esters increase lipophilicity, facilitating cell membrane penetration during synthesis. Deprotection yields DOTA for final formulations .
Theranostic Potential
- TCMC: Acetamide groups enable conjugation to peptides (e.g., PSMA-targeting agents) for prostate cancer theranostics .
- DOTA Derivatives : Versatile platforms for dual MRI/radionuclide applications (e.g., Gadoterate for imaging, ¹⁷⁷Lu-DOTA-TATE for therapy) .
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